2-bromonaphthalen-1-amine
Description
Structural Context within Halogenated Naphthylamines
2-Bromonaphthalen-1-amine, with the chemical formula C₁₀H₈BrN, belongs to the family of halogenated naphthylamines. ambeed.comchemspider.com Its structure consists of a naphthalene (B1677914) bicyclic system where a bromine atom is attached at the C-2 position and an amino group (-NH₂) is at the C-1 position. fishersci.com This specific substitution pattern defines its chemical properties and reactivity, distinguishing it from its various regioisomers.
The placement of the bromo and amino substituents on the naphthalene ring significantly influences the molecule's electronic properties, steric environment, and potential for intermolecular interactions. Unlike isomers such as 8-bromonaphthalen-1-amine (B1268476), where the proximity of the substituents at the 1 and 8 positions can lead to significant steric strain, the 1,2-substitution pattern in this compound presents a different spatial and electronic profile. nih.govresearchgate.net In 8-bromonaphthalen-1-amine, for instance, an intramolecular hydrogen bond between the amino proton and the bromine atom helps to alleviate some of this strain. nih.govresearchgate.net
The electronic interplay between the electron-donating amino group and the electron-withdrawing, yet weakly activating, bromine atom on the aromatic system is a key feature. This arrangement makes the compound a valuable building block in organic synthesis, particularly in reactions targeting the C-N or C-Br bonds.
Table 1: Comparison of this compound and its Regioisomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | 771-14-2 | C₁₀H₈BrN | 222.09 | |
| 1-Bromonaphthalen-2-amine | 20191-75-7 | C₁₀H₈BrN | 222.08 | |
| 4-Bromonaphthalen-1-amine | 2298-07-9 | C₁₀H₈BrN | 222.08 | |
| 6-Bromonaphthalen-2-amine | 7499-66-3 | C₁₀H₈BrN | 222.08 | |
| 8-Bromonaphthalen-1-amine | 63599-26-8 | C₁₀H₈BrN | 222.08 |
Source: ambeed.comchemspider.comnih.govnih.govsigmaaldrich.com
Significance in Contemporary Organic Synthesis and Materials Science Research
The true significance of this compound lies in its role as a versatile building block in modern organic synthesis. purkh.comresearchgate.net Arylamines are fundamental components in the creation of pharmaceuticals, agrochemicals, dyes, and functional organic materials. purkh.comnbinno.comlookchem.com The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
A primary application of bromo-substituted aromatic amines is in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction allows for the formation of a new C-N bond by coupling an aryl halide with an amine, providing a powerful tool for constructing complex molecular architectures from simpler precursors. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can serve as a substrate in such reactions, enabling the synthesis of more elaborate N-arylated naphthalenamine derivatives. These derivatives are scaffolds for various functional molecules.
In materials science, the naphthalene unit is a desirable component for organic electronic materials due to its rigid, planar structure and aromaticity, which can facilitate π-π stacking and charge transport. Intermediates like 2-bromonaphthalene (B93597) are used to construct semiconducting molecules and oligomers for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). nbinno.com By extension, functionalized building blocks like this compound are valuable for synthesizing tailored materials with specific electronic and photophysical properties. For example, related bromonaphthylamines are used as precursors for push-pull molecules and dyes. lookchem.comnih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 771-14-2 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.09 g/mol |
| Appearance | Red-White Crystalline Powder |
| Melting Point | 69°C |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| InChI Key | YEHNFUTUJAFCAW-UHFFFAOYSA-N |
Source: ambeed.comfishersci.com
Historical Perspective of this compound Research Trajectory
The research trajectory of this compound is intrinsically linked to the broader evolution of synthetic organic chemistry. While early methods for the synthesis of aryl-halogen bonds and the interconversion of functional groups on aromatic rings have existed for over a century, the specific utility of compounds like this compound has expanded dramatically with the advent of modern synthetic techniques.
Historically, the synthesis of bromonaphthalenes could be achieved through direct bromination of naphthalene or via reactions like the Sandmeyer reaction, which converts an amino group into a bromine atom. orgsyn.orgacs.org The Sandmeyer reaction, for example, provided a route to brominated naphthalenes from naphthylamines, though often with variable yields for specific isomers. acs.org
The most significant shift in the utility of this compound came with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, with seminal publications appearing in the mid-1990s, revolutionized the synthesis of C-N bonds. wikipedia.orgnih.gov These methods offered a more general, efficient, and functional-group-tolerant alternative to older, harsher techniques for creating arylamines. wikipedia.org This breakthrough unlocked the potential of halo-amines like this compound, transforming them from simple chemical entities into highly valuable and versatile synthons for the modular construction of complex organic molecules. The ability to selectively form new bonds at the bromine position while retaining the reactive amino group (or vice versa, after suitable protection) is a testament to the power of modern catalytic methods. organic-chemistry.org
Structure
3D Structure
Properties
IUPAC Name |
2-bromonaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHNFUTUJAFCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447278 | |
| Record name | 1-Amino-2-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-14-2 | |
| Record name | 1-Amino-2-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-bromonaphthalene | |
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Chemical Reactivity and Transformational Chemistry of 2 Bromonaphthalen 1 Amine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-bromonaphthalen-1-amine, these reactions primarily involve the bromo substituent at the 2-position of the naphthalene (B1677914) ring, which serves as an electrophilic partner in the catalytic cycle. A variety of such reactions have been successfully applied to bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov
The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures by reacting an organoboron compound with an aryl halide. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the case of this compound, the bromo group can be effectively coupled with various boronic acids or their esters to introduce new aryl substituents.
Research has shown that ortho-substituted anilines, a structural motif present in this compound, are key components in many pharmacologically active compounds. nih.gov The development of efficient Suzuki-Miyaura coupling methods for unprotected ortho-bromoanilines is therefore of significant interest. nih.gov Studies have demonstrated successful couplings of ortho-bromoanilines with a variety of boronic esters, including those with alkyl, aryl, alkenyl, and heteroaromatic groups, under optimized conditions. nih.gov
A typical reaction setup involves a palladium catalyst, such as a preformed palladacycle, a base like cesium carbonate, and a solvent system like 2-MeTHF. nih.gov The reaction generally proceeds with good to excellent yields. nih.gov The electronic nature of the substituents on the boronic acid can influence the reaction outcome, with electron-donating groups on the aryl ring of the boronic acid often leading to higher yields. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Boronates
| Boronate Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Ketone-containing aryl boronate | Arylated product | 80 | nih.gov |
| Aryl boronate with free alcohol | Arylated product | Moderate | nih.gov |
| Electron-rich aryl boronate | Arylated product | High | nih.gov |
| Electron-poor aryl boronate | Arylated product | High | nih.gov |
| Alkenyl boronate | Alkenylated product | Good | nih.gov |
This table is illustrative and based on findings for similar ortho-bromoaniline systems.
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org For this compound, the bromo group serves as the halide component, enabling the introduction of an alkyne moiety at the 2-position.
The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org The choice of base and solvent can be critical, with amines like diethylamine (B46881) or triethylamine (B128534) often serving as both the base and the solvent. wikipedia.org The reactivity of the aryl halide is an important factor, with aryl iodides generally being more reactive than aryl bromides. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain synthetic applications. libretexts.org The mechanism of the copper-free reaction involves the formation of a π-alkyne-palladium complex followed by deprotonation to form a palladium acetylide, which then undergoes reductive elimination to yield the final product. libretexts.org
Table 2: General Conditions for Sonogashira Coupling
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | organic-chemistry.orgwikipedia.org |
| Co-catalyst | Copper(I) salt (e.g., CuI) | organic-chemistry.orgwikipedia.org |
| Base | Amine (e.g., Et₃N, Et₂NH) | wikipedia.org |
| Solvent | Amine, DMF, or ether | wikipedia.org |
Beyond carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions can also be employed to create carbon-nitrogen (C-N) and carbon-phosphorus (C-P) bonds. These reactions are crucial for the synthesis of a wide variety of compounds with important biological and material properties.
The Buchwald-Hartwig amination is a prominent example of a C-N cross-coupling reaction, enabling the formation of arylamines from aryl halides. snnu.edu.cn While the amino group of this compound is already present, this type of reaction could be envisioned on a related di-bromo-naphthalene precursor to introduce an amino group. The development of C-N cross-coupling reactions is an active area of research, with a focus on using more sustainable and cost-effective catalysts, such as those based on nickel. researchgate.net
C-P cross-coupling reactions, while less common than C-N couplings, provide a route to organophosphorus compounds. These reactions typically involve the coupling of an aryl halide with a phosphorus-containing nucleophile, such as a secondary phosphine (B1218219) or a phosphite.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions offer another avenue for the functionalization of this compound. These reactions can target either the bromo substituent or the amino group, depending on the reaction conditions and the nature of the nucleophile.
The bromo group at the 2-position of the naphthalene ring can be displaced by strong nucleophiles under certain conditions. However, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging and often requires harsh conditions or the presence of electron-withdrawing groups to activate the aromatic ring. In the case of this compound, the amino group is an electron-donating group, which would disfavor a classical SNAr mechanism.
The amino group in this compound is a primary amine, and its lone pair of electrons makes it nucleophilic. wikipedia.org This nucleophilicity allows it to participate in a variety of reactions.
One common reaction of primary amines is alkylation, where the amine reacts with an alkyl halide in a nucleophilic substitution reaction to form a secondary amine. mnstate.edu This process can continue to form tertiary amines and even quaternary ammonium (B1175870) salts if excess alkyl halide is used. mnstate.edu
Acylation is another important transformation of the amino group. Primary amines react with acyl chlorides or acid anhydrides to form amides. wikipedia.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. wikipedia.org These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
The amino group can also react with aldehydes and ketones to form imines. This reaction is typically reversible and is driven to completion by the removal of water. mnstate.edu
Table 3: Common Reactions of the Amino Group
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halide | Secondary amine | mnstate.edu |
| Acylation | Acyl chloride/anhydride | Amide | wikipedia.org |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | wikipedia.org |
Cyclization and Annulation Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive C-Br bond, makes it an excellent substrate for the construction of fused heterocyclic and polycyclic aromatic systems.
The primary amino group in this compound serves as a key functional handle for building nitrogen-containing heterocyclic rings onto the naphthalene framework. Several classical named reactions for heterocycle synthesis can be applied, leading to the formation of polycyclic heteroaromatic compounds.
Quinoline Synthesis (Skraup and Doebner-von Miller Reactions): Aromatic amines are key starting materials for the synthesis of quinolines via reactions like the Skraup and Doebner-von Miller syntheses. wikipedia.orgwikipedia.org In the Skraup reaction, heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) yields a quinoline. wikipedia.orgorganicreactions.org When this compound is subjected to these conditions, cyclization occurs across the C8 position, leading to the formation of a bromo-substituted benzo[g]quinoline.
Similarly, the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, can be employed. wikipedia.orgnih.gov This reaction offers a route to quinolines with substitution on the newly formed heterocyclic ring.
| Reaction | Reagents | Probable Product | Heterocyclic System |
| Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | 9-Bromobenzo[g]quinoline | Benzo[g]quinoline |
| Doebner-von Miller Reaction | Acrolein, HCl, Oxidizing agent | 9-Bromobenzo[g]quinoline | Benzo[g]quinoline |
| Doebner-von Miller Reaction | Crotonaldehyde, HCl, Oxidizing agent | 9-Bromo-2-methylbenzo[g]quinoline | Benzo[g]quinoline |
Table 1: Quinoline Synthesis Starting from this compound.
The presence of the bromine atom at the C2 position is particularly strategic for intramolecular cyclization reactions, often mediated by transition metals, to form additional rings.
Pschorr Cyclization: The amino group of this compound can be converted to a diazonium salt. nptel.ac.in If a suitable aryl group is introduced at the amino nitrogen (forming a secondary amine) prior to diazotization, an intramolecular radical cyclization can be induced, typically with copper catalysis. This Pschorr reaction would lead to the formation of dibenzo-fused systems. For instance, diazotization of N-phenyl-2-bromonaphthalen-1-amine followed by treatment with copper powder could yield a substituted dibenzocarbazole.
Palladium-Catalyzed Intramolecular Heck-type Reactions: By attaching an unsaturated side chain to the amino group, the stage can be set for a palladium-catalyzed intramolecular cyclization. For example, acylation of the amine with an appropriate alkenyl or alkynyl acyl chloride, followed by a Pd-catalyzed reaction involving the C-Br bond, can lead to the formation of fused nitrogen-containing polycyclic compounds. A related strategy involves the palladium-catalyzed intramolecular cyclization of 'ene-yne' systems. chemrxiv.org
| Reaction Type | Key Transformation | Resulting Polycyclic System |
| Pschorr Cyclization | Diazotization of an N-aryl derivative followed by intramolecular radical cyclization. | Substituted Dibenzocarbazoles |
| Intramolecular Heck Reaction | Pd-catalyzed cyclization of an N-alkenyl derivative onto the C-Br bond. | Fused Nitrogen Heterocycles |
Table 2: Intramolecular Cyclization Strategies for Polycyclic Compound Synthesis.
Electrophilic Aromatic Substitution on the Naphthalene Core
Electrophilic aromatic substitution on this compound is directed by the combined influence of the strongly activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing bromo group. The -NH₂ group at C1 is the dominant activating group, primarily directing incoming electrophiles to the C4 position (para) and to a lesser extent, the unoccupied ortho position on the second ring (C5 or C7). byjus.com The bromine at C2 sterically hinders attack at C3 and its deactivating nature further disfavors substitution on the same ring.
Nitration: Treatment of this compound with nitric acid in sulfuric acid is expected to result in nitration primarily at the C4 position. masterorganicchemistry.comyoutube.com Protection of the amino group as an acetamide (B32628) may be necessary to prevent oxidation and to moderate its activating influence, which would still favor substitution at C4.
Sulfonation: Sulfonation of aminonaphthalenes is a well-established process. wikipedia.orglibretexts.org For this compound, reaction with fuming sulfuric acid would likely lead to the sulfonic acid group being introduced at the C4 position. A patent describes the regiospecific sulfonation of 5- or 7-substituted 2-aminonaphthalenes, highlighting that acylation of the amino group before sulfonation ensures high regioselectivity. google.com
Halogenation: Further halogenation, for instance with bromine in a non-polar solvent, would also be directed to the C4 position due to the powerful activating effect of the amino group. byjus.comwikipedia.org The existing bromine at C2 and the amino group at C1 would sterically and electronically favor substitution at the para position.
| Reaction | Reagent | Major Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-4-nitronaphthalen-1-amine | The -NH₂ group is a strong activator and para-director. |
| Sulfonation | H₂SO₄ / SO₃ | 1-Amino-2-bromonaphthalene-4-sulfonic acid | The -NH₂ group directs the electrophile to the C4 position. |
| Bromination | Br₂ / CCl₄ | 2,4-Dibromonaphthalen-1-amine | The strong activating effect of the -NH₂ group overcomes the deactivating effect of the two bromo-substituents. |
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound.
Oxidation and Reduction Chemistry
Oxidation: Aromatic amines are susceptible to oxidation, and this compound is no exception. The oxidation products can vary depending on the oxidant used. Mild oxidation might lead to coupling reactions, forming azo compounds or more complex polymeric materials. wikipedia.orgacs.org Stronger oxidation can lead to the cleavage of the aromatic ring. For example, the oxidation of the parent 2-naphthylamine (B18577) can yield ortho-carboxy-hydrocinnamic acid. wikipedia.org The presence of the bromine atom may influence the reaction pathway but significant oxidation is expected to be destructive to the aromatic system. Electrochemical oxidation is another pathway that typically initiates with the formation of a radical cation. mdpi.com
Reduction: The primary reduction chemistry associated with this compound involves the transformation of the amino group via its diazonium salt.
Deamination: The amino group can be removed and replaced with a hydrogen atom. This is achieved by diazotization with nitrous acid (NaNO₂/HCl) followed by reduction with a mild reducing agent like hypophosphorous acid (H₃PO₂). libretexts.org This transformation would yield 2-bromonaphthalene (B93597).
Reduction to Hydrazine: Diazonium salts can be reduced to the corresponding arylhydrazines using reagents such as sodium sulfite (B76179) or stannous chloride (SnCl₂). libretexts.orguomustansiriyah.edu.iq This would convert this compound into (2-bromonaphthalen-1-yl)hydrazine.
These reduction methods significantly enhance the synthetic utility of the starting amine, allowing for the introduction of other functionalities or the complete removal of the nitrogen atom after it has served its purpose in directing other reactions.
| Reaction Type | Reagents | Product |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Ring-opened products |
| Reductive Deamination | 1. NaNO₂, HCl; 2. H₃PO₂ | 2-Bromonaphthalene |
| Reduction of Diazonium Salt | 1. NaNO₂, HCl; 2. SnCl₂ or Na₂SO₃ | (2-Bromonaphthalen-1-yl)hydrazine |
Table 4: Common Oxidation and Reduction Reactions of this compound.
Advanced Spectroscopic and Structural Characterization of 2 Bromonaphthalen 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity can be constructed.
The ¹H NMR spectrum of 2-bromonaphthalen-1-amine displays a series of signals corresponding to the different protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. Protons in different positions on the naphthalene (B1677914) ring experience distinct shielding and deshielding effects, leading to a range of chemical shifts. The multiplicity of each signal (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons and provides crucial information about the connectivity of the atoms. hw.ac.uk
The aromatic region of the spectrum is of particular interest. The protons on the naphthalene ring system give rise to a complex pattern of signals. The specific chemical shifts and coupling constants (J-values) are influenced by the positions of the bromo and amino substituents. The amino group (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. hw.ac.uk
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.2 - 7.4 | Doublet |
| H-4 | 7.8 - 8.0 | Doublet |
| H-5 | 7.4 - 7.6 | Multiplet |
| H-6 | 7.3 - 7.5 | Multiplet |
| H-7 | 7.7 - 7.9 | Multiplet |
| H-8 | 8.0 - 8.2 | Doublet |
| -NH₂ | Variable (Broad) | Singlet |
Note: The predicted values are based on general principles of NMR spectroscopy and data for similar naphthalene derivatives. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. oregonstate.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. libretexts.org
The carbon atoms directly bonded to the bromine and nitrogen atoms (C-2 and C-1, respectively) show characteristic shifts due to the electronic effects of these substituents. The remaining eight carbon atoms of the naphthalene ring also have distinct chemical shifts, allowing for their individual assignment. oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 140 - 145 |
| C-2 | 110 - 115 |
| C-3 | 128 - 132 |
| C-4 | 125 - 129 |
| C-4a | 127 - 131 |
| C-5 | 124 - 128 |
| C-6 | 126 - 130 |
| C-7 | 128 - 132 |
| C-8 | 122 - 126 |
| C-8a | 133 - 137 |
Note: The predicted values are based on general principles of NMR spectroscopy and data for similar naphthalene derivatives. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. slideshare.net
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish the connectivity of the proton network within the naphthalene rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu It provides a direct link between the ¹H and ¹³C NMR data, confirming the assignment of protonated carbons. columbia.edu
Together, these 2D NMR techniques allow for an unambiguous assignment of all the proton and carbon signals in the this compound molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. libretexts.org For this compound, common fragmentation pathways would include:
Loss of a bromine radical (•Br) : This would result in a significant fragment ion corresponding to the aminonaphthalene cation.
Loss of an amino radical (•NH₂) : This would lead to a fragment ion corresponding to the bromonaphthalene cation.
Cleavage of the naphthalene ring system : This can lead to a variety of smaller fragment ions, characteristic of aromatic compounds. libretexts.orgmiamioh.eduyoutube.com
The analysis of these fragmentation patterns, in conjunction with the molecular ion data from HRMS, serves to confirm the structure of this compound. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.eduvscht.cz The covalent bonds in a molecule are not static; they behave like springs that can stretch and bend at specific frequencies. msu.edu For a molecule like this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions corresponding to its primary amine and bromo-substituted naphthalene structure.
The IR spectrum of this compound is characterized by several key vibrational modes. As a primary aromatic amine, it exhibits distinct N-H stretching and bending vibrations. orgchemboulder.com The presence of the naphthalene ring and the carbon-bromine bond also gives rise to specific absorption bands.
The primary amine group (-NH₂) is particularly informative. It typically shows two absorption bands for N-H stretching in the region of 3500-3250 cm⁻¹ due to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com Another significant vibration is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C–N stretching vibration for aromatic amines is usually strong and found between 1335-1250 cm⁻¹. orgchemboulder.com
The aromatic naphthalene core contributes to C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The C-Br stretching vibration is typically found in the lower frequency (fingerprint) region of the spectrum.
A summary of the expected characteristic vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3250 | Medium to Weak |
| Aromatic C-H Stretch | Naphthalene Ring | > 3000 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |
| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1450 | Medium to Weak |
| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |
| C-Br Stretch | Bromo-Aromatic | < 1000 | Medium to Strong |
This table is generated based on typical IR absorption ranges for the specified functional groups. vscht.czorgchemboulder.comwpmucdn.com
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.
While detailed crystallographic data for this compound itself is not widely published, analysis of its isomers and derivatives provides significant insight into the structural properties of this class of compounds. For instance, the closely related isomer, 8-bromonaphthalen-1-amine (B1268476), has been studied via single-crystal X-ray diffraction. nih.govresearchgate.net Such studies reveal key structural parameters that define the molecule's conformation and packing. nih.gov
The crystal structure of 8-bromonaphthalen-1-amine was determined at a low temperature (125 K) to minimize thermal vibrations. nih.govresearchgate.net The analysis confirmed its molecular formula as C₁₀H₈BrN and provided precise unit cell dimensions. nih.gov This type of analysis is crucial for understanding the steric and electronic effects of the substituent positions on the naphthalene core.
Below is a table summarizing the single-crystal X-ray diffraction data for the structural isomer, 8-bromonaphthalen-1-amine.
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.6692 (14) |
| b (Å) | 4.1579 (4) |
| c (Å) | 15.8256 (16) |
| β (°) | 109.941 (3) |
| Volume (ų) | 845.52 (15) |
| Z | 4 |
| Temperature (K) | 125 |
Data sourced from the crystallographic study of 8-bromonaphthalen-1-amine. nih.govresearchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov In the crystal structure of 8-bromonaphthalen-1-amine, both intramolecular and intermolecular hydrogen bonds play a critical role. researchgate.net An intramolecular hydrogen bond is observed between one of the amine hydrogens and the adjacent bromine atom (N-H···Br). researchgate.net
The remaining amine proton participates in an intermolecular hydrogen bond (N-H···N), linking molecules into an infinite zigzag chain. researchgate.net These chains are further organized by hydrophobic interactions between the naphthalene units, which adopt a herringbone stacking motif. researchgate.net This efficient packing arrangement is a common feature in aromatic compounds, maximizing attractive forces and stabilizing the crystal lattice. The study of these noncovalent interactions is essential for understanding the supramolecular assembly and the resulting physical properties of the crystal. nih.gov
Computational Chemistry and Theoretical Studies on 2 Bromonaphthalen 1 Amine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a prominent computational method for studying the properties of 2-bromonaphthalen-1-amine. DFT calculations offer a balance between accuracy and computational cost, making them suitable for analyzing the geometry, electronic structure, and spectroscopic properties of this molecule. mdpi.com
DFT methods, such as the B3LYP hybrid functional combined with various basis sets, are employed to determine the optimized molecular geometry of this compound. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The electronic structure can be further analyzed through techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and intramolecular interactions.
The electronic properties of naphthalene (B1677914) derivatives are of significant interest. researchgate.net The structure of this compound consists of a naphthalene ring substituted with a bromo group at the 2-position and an amino group at the 1-position. This substitution pattern influences the electron density distribution across the aromatic system.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are crucial in predicting a molecule's behavior in chemical reactions.
For this compound, the HOMO is typically associated with the electron-donating amino group and the naphthalene ring, indicating regions of nucleophilicity. Conversely, the LUMO is influenced by the electron-withdrawing bromo group, highlighting potential sites for electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The introduction of substituent groups can tune the frontier orbital energy levels. rsc.org
Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.
DFT calculations are a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov By calculating the magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated and compared with experimental data. researchgate.net
Theoretical predictions of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. Similarly, calculated IR frequencies and intensities help in identifying the characteristic vibrational modes of the molecule, such as the N-H stretching of the amino group, C-Br stretching, and various vibrations of the naphthalene ring.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H Asymmetric Stretch | 3450 |
| N-H Symmetric Stretch | 3360 |
| Aromatic C-H Stretch | 3050-3100 |
| C-N Stretch | 1350 |
| C-Br Stretch | 650 |
Note: The values presented in this table are illustrative and would be determined through specific DFT calculations.
Reaction Mechanism Elucidation
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound.
DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction pathway can be determined. This information is vital for understanding the feasibility and kinetics of synthetic routes, such as the bromination of 1-aminonaphthalene to form this compound. researchgate.net
Theoretical studies provide detailed mechanistic insights into the reactivity of this compound. For instance, in reactions such as electrophilic aromatic substitution, DFT can be used to model the formation of the sigma complex (Wheland intermediate) and determine the preferred site of substitution. The calculated charge distribution and frontier orbital analysis can explain the regioselectivity observed in these reactions. Computational studies can also shed light on the role of catalysts and solvents in influencing the reaction pathways. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with surrounding media. mdpi.comyoutube.com
While specific molecular dynamics studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its behavior in various environments. For instance, simulations could model the interaction of this compound with solvents, surfaces, or biological macromolecules.
A hypothetical MD simulation of this compound in an aqueous solution could reveal information about its hydration shell, the orientation of water molecules around the amine and bromo substituents, and its diffusion characteristics. Such a study would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound and a large number of water molecules. The force field, which defines the potential energy of the system as a function of its atomic coordinates, is chosen.
Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.
Production Run: The simulation is run for a sufficient length of time to collect data on the trajectories of all atoms.
Analysis: The collected data is analyzed to calculate various properties of interest.
Research on related molecules, such as naphthalene, demonstrates the utility of MD simulations. For example, MD studies have been used to investigate the adsorption of naphthalene onto clay minerals, revealing the importance of electrostatic and van der Waals forces in the interaction. mdpi.com Other simulations have focused on predicting the crystal shape of naphthalene from solution. rsc.org These studies highlight the potential of MD to elucidate the behavior of substituted naphthalenes like this compound at the molecular level.
Table 1: Potential Parameters and Outputs of a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter/Output | Description | Potential Insights |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the simulation in representing the physical system. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the structure of the solvent around the solute molecule. |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the self-diffusion coefficient of the molecule in the simulated medium. |
| Interaction Energy | The energy of interaction between the solute and solvent or other molecules. | Quantifies the strength of intermolecular forces. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov These models are widely used in medicinal chemistry and environmental science to predict the activity and properties of new or untested compounds. nih.govnih.gov
Specific QSAR and QSPR studies dedicated to this compound are not readily found in the literature. However, research on broader classes of related compounds, such as aromatic amines and substituted naphthalenes, provides a framework for how such studies could be conducted. nih.govnih.gov
A typical QSAR/QSPR study involves the following steps:
Data Set Collection: A set of compounds with known activities or properties is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the activity or property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, a QSAR study could, for example, aim to predict its potential biological activity based on its structural features. Descriptors relevant to such a study might include electronic properties (e.g., HOMO and LUMO energies), topological indices, and steric parameters. nih.gov QSPR models could be developed to predict physicochemical properties like boiling point, solubility, or lipophilicity.
Studies on the mutagenicity of aromatic amines have shown that descriptors related to the stability of the corresponding nitrenium ions can be crucial for accurate predictions. nih.gov For substituted naphthalenes, the partition coefficient (log P) and electronic parameters have been found to be important in describing their antimicrobial activity. nih.gov These findings suggest that similar descriptors would likely be relevant in any QSAR or QSPR model involving this compound.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies and Their Relevance
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution and reactivity of the molecule. Important for understanding interactions with biological targets. nih.gov |
| Topological | Molecular connectivity indices, Wiener index | Characterize the branching and connectivity of the molecular structure. Related to steric effects and molecular size. nih.gov |
| Thermodynamic | Partition coefficient (log P), Molar refractivity | Relate to the lipophilicity and polarity of the molecule, which influence its transport and distribution in biological systems. nih.gov |
| Quantum Chemical | Nitrenium ion stability energy | Can be critical for predicting the mutagenicity of aromatic amines. nih.gov |
Applications and Research Directions of 2 Bromonaphthalen 1 Amine in Functional Materials
Precursor in Organic Electronics and Photonics
The combination of the electron-donating amino group and the synthetically versatile C-Br bond on the π-conjugated naphthalene (B1677914) core allows 2-bromonaphthalen-1-amine to be an excellent starting material for various optoelectronic materials.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in solution become highly luminescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. Materials with AIE characteristics, known as AIEgens, are crucial for applications in bio-imaging, chemical sensing, and optoelectronic devices. rsc.orgambeed.com
While direct synthesis of AIEgens from this compound is an emerging area of research, its structure is highly suitable for creating molecules with AIE properties. The general design strategy for AIEgens often involves creating propeller-shaped molecules that have significant intramolecular rotational freedom in solution but become rigidified in aggregates. ambeed.comchemspider.com The amino group of this compound can be functionalized, and the bromine atom can be used in cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to attach bulky, rotatable groups like tetraphenylethylene (B103901) (TPE), a well-known AIE-active moiety. rsc.orgchemspider.comrsc.org
For instance, a synthetic approach could involve a Suzuki coupling reaction between this compound and a boronic ester derivative of TPE. The resulting molecule, combining the naphthalene and TPE units, would be expected to exhibit AIE, as the free rotation of the phenyl rings of the TPE unit would be restricted upon aggregation, leading to strong fluorescence enhancement. rsc.orgchemspider.com
Table 1: Potential Synthetic Strategies for AIEgens from this compound
| Reaction Type | Reactants | Potential AIEgen Structure |
| Suzuki Coupling | This compound + Tetraphenylethylene boronic acid/ester | A molecule linking the naphthalene and TPE units |
| Sonogashira Coupling | This compound + Alkynyl-functionalized AIE moiety | A conjugated system with rotatable groups |
| Buchwald-Hartwig Amination | A bromo-AIEgen + this compound (as the amine source) | A complex AIEgen with a naphthylamine substituent |
Naphthalene-based compounds are widely used as fluorophores due to their rigid planar structure, large π-conjugated system, high quantum yields, and excellent photostability. mdpi.com The this compound scaffold is a prime candidate for the development of fluorescent probes and dyes, particularly those that operate via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net
The amino group can act as an electron donor and a recognition site, while the bromine atom provides a handle for further functionalization through cross-coupling reactions to tune the photophysical properties. A common strategy involves the synthesis of Schiff bases. For example, the condensation reaction between this compound and an aldehyde (e.g., salicylaldehyde) yields a Schiff base ligand. imist.maitera.ac.id In such a molecule, the lone pair of electrons on the azomethine nitrogen can quench the fluorescence of the naphthalene core through a PET mechanism. Upon coordination with a specific analyte (like a metal ion), this PET process can be inhibited, leading to a "turn-on" fluorescence response. researchgate.net
Furthermore, the bromine atom can be replaced with various functional groups using palladium-catalyzed reactions to create a library of dyes with a range of emission colors and properties. imist.ma
In the field of OLEDs, arylamine derivatives are frequently used as hole-transporting materials (HTMs) or as components of emissive dopants due to their electron-rich nature and high charge carrier mobility. imist.manih.gov this compound serves as an excellent building block for creating more complex triarylamine structures, which are the cornerstone of many OLED materials. bldpharm.comyoutube.com
The synthetic utility of the bromine atom is key in this application. Through reactions like the Buchwald-Hartwig amination, the bromine can be substituted with other aryl groups, or the amino group can be coupled with aryl halides to build up larger, conjugated molecules. imist.ma For example, reacting this compound with other aromatic amines can produce asymmetric triarylamines. These materials are sought after for their ability to form stable amorphous films, a critical requirement for the fabrication of efficient and long-lasting OLED devices. The naphthalene core contributes to a high glass transition temperature (Tg), which enhances the thermal stability of the resulting material. nih.govyoutube.com
Ligands and Catalysts in Organometallic Chemistry
The development of ligands is central to advancing organometallic chemistry and catalysis, as ligands modulate the steric and electronic properties of a metal center, thereby controlling its reactivity and selectivity. youtube.comyoutube.com this compound is a precursor to valuable bidentate ligands, particularly N,P-type ligands, which have shown great utility in catalysis.
The synthesis of such a ligand typically involves two steps. First, the amino group is converted into a secondary amine or an imine. Second, a phosphine (B1218219) group is introduced by reacting the bromine atom with a phosphine source, often via a lithium-halogen exchange followed by reaction with a chlorophosphine. The resulting N,P-ligand can then chelate to a transition metal, such as palladium, forming a stable complex. rsc.org
Palladium complexes bearing such ligands are widely investigated as catalysts for cross-coupling reactions. mdpi.comeurjchem.comscience.gov The amine or imine nitrogen and the phosphine phosphorus atom coordinate to the palladium center, creating a stable catalytic species. The specific structure of the ligand, influenced by the naphthalene backbone, can create a unique chiral environment around the metal, making these ligands candidates for asymmetric catalysis. rsc.org
Advanced Sensing Materials
The ability to selectively detect specific chemical species is critical in environmental monitoring, medical diagnostics, and industrial process control. This compound is a foundational molecule for designing chemosensors, especially for the detection of metal ions.
Schiff bases derived from aromatic amines are a prominent class of chemosensors for metal ions. researchgate.netimist.manih.gov These sensors typically function through chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the Schiff base ligand restricts PET quenching and "turns on" fluorescence. nih.gov
A chemosensor for detecting ions like Hg²⁺ or Ni²⁺ can be readily synthesized by the condensation of this compound with an aldehyde containing another donor atom, such as the hydroxyl group in salicylaldehyde. imist.maresearchgate.net The resulting Schiff base, N-(salicylidene)-2-bromonaphthalen-1-amine, acts as a bidentate ligand where the phenolic oxygen and the imine nitrogen can coordinate to a metal ion.
In the unbound state, the sensor may exhibit weak fluorescence. Upon the addition of a target metal ion like Ni²⁺, a stable complex is formed. This coordination restricts the C=N bond isomerization and blocks the PET pathway, leading to a significant enhancement in fluorescence intensity, which can be easily measured. The selectivity of the sensor for a particular metal ion is determined by the stability of the complex it forms, which is dictated by the nature of the donor atoms and the geometry of the binding pocket. nih.govnih.gov Studies on similar Schiff base sensors have shown high selectivity and sensitivity, with limits of detection often in the micromolar (µM) to nanomolar (nM) range. researchgate.net
Table 2: Typical Performance of a Naphthyl-Schiff Base Chemosensor
| Property | Description | Typical Value |
| Analyte | Target metal ion | e.g., Ni²⁺, Hg²⁺, Fe³⁺ |
| Mechanism | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-On" |
| Binding Stoichiometry | Ligand:Metal ratio | Typically 1:1 or 2:1 |
| Limit of Detection (LOD) | Lowest detectable concentration | 0.01 - 10 µM |
| Response Time | Time to reach stable signal | Seconds to minutes |
| Selectivity | High response to target ion over other interfering ions | High |
Sensors for Biomolecules (e.g., Cysteine)
The development of selective and sensitive fluorescent probes for biologically significant molecules is a major focus in chemical sensor research. While direct studies employing this compound for cysteine detection are not extensively documented, the broader class of naphthalene-based compounds, particularly naphthalimide derivatives, has been successfully utilized for this purpose. These examples provide a strong rationale for the potential of this compound as a foundational element in designing novel cysteine sensors.
Cysteine, with its thiol group, is a crucial amino acid involved in numerous physiological processes. Its detection is vital for understanding biological systems and diagnosing diseases. Fluorescent probes derived from naphthalimide, a structure accessible from this compound, have shown significant promise. For instance, a two-photon fluorescent probe (TPF) based on a maleimide-coupled naphthalimide has been developed for cysteine (Cys) detection. nih.gov This probe itself is weakly fluorescent due to a donor-excited photoinduced electron transfer (d-PET) mechanism. However, upon reaction with cysteine, the thiol-maleimide addition blocks the d-PET process, leading to a substantial fluorescence enhancement at 470 nm. nih.gov This "turn-on" fluorescence response allows for the sensitive and selective detection of cysteine over other amino acids like glutathione (B108866) and homocysteine. nih.gov
The research demonstrated a 24.7-fold increase in emission intensity upon interaction with cysteine under two-photon excitation at 760 nm. nih.gov The effectiveness of this sensing mechanism was further validated through successful imaging of cysteine in living cells. nih.gov Another study focused on a naphthalimide-based fluorescent probe, Nap-I, which incorporates an iodoacetamide (B48618) group to specifically label proteins containing cysteine and selenocysteine (B57510) residues in SDS-PAGE analysis. nih.gov
These findings highlight a clear pathway for the application of this compound in this field. The amine group of this compound can be converted into a naphthalimide structure, while the bromo substituent offers a site for further functionalization, for example, by introducing a cysteine-reactive group. The inherent fluorescence of the naphthalene core can be modulated to create a sensitive and selective sensing platform.
Table 1: Research Findings on Naphthalene-Based Cysteine Probes
| Probe Type | Sensing Mechanism | Key Findings |
| Maleimide-coupled naphthalimide | Thiol-maleimide addition blocks d-PET, causing fluorescence "turn-on". | 24.7-fold emission increase, high selectivity for cysteine, successful in-cell imaging. nih.gov |
| Iodoacetamide-appended naphthalimide (Nap-I) | Alkylation of thiol groups in cysteine residues of proteins. | Effective for fluorescently staining cysteine-containing proteins in SDS-PAGE. nih.gov |
Building Blocks for Complex Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The rigid, planar structure of the naphthalene ring system, combined with the hydrogen-bonding capability of the amine group and the potential for halogen bonding with the bromo substituent, makes this compound an excellent candidate as a building block for supramolecular architectures.
While specific studies on the supramolecular assembly of this compound are limited, research on its isomer, 8-bromonaphthalen-1-amine (B1268476), provides significant insights into the potential interactions. In the crystal structure of 8-bromonaphthalen-1-amine, the molecules self-assemble into a well-defined "herring-bone" stacking motif. nih.govresearchgate.net This arrangement is governed by a combination of intermolecular hydrogen bonds and non-bonded interactions. The amine protons form both intramolecular hydrogen bonds with the adjacent bromine atom and intermolecular hydrogen bonds with the nitrogen atom of a neighboring molecule, creating an infinite zigzag chain. researchgate.netnih.gov
These observations suggest that this compound can also participate in forming ordered solid-state structures. The relative positions of the amine and bromo groups in the 2- and 1-positions would lead to different hydrogen bonding patterns and packing arrangements compared to the 8,1-isomer, potentially giving rise to novel supramolecular motifs. The ability to form predictable, ordered structures is crucial for the development of functional materials with tailored electronic and optical properties, such as organic semiconductors and nonlinear optical materials. The study of how molecules like this compound pack in the solid state is a fundamental aspect of crystal engineering, which aims to design and synthesize new solid-state structures with desired properties.
Table 2: Supramolecular Interactions in Bromonaphthalen-amine Isomers
| Compound | Key Interactions | Resulting Architecture |
| 8-Bromonaphthalen-1-amine | Intermolecular N-H···N hydrogen bonds, intramolecular N-H···Br hydrogen bonds. | Herring-bone stacking motif, infinite zigzag chains. researchgate.netnih.gov |
| This compound (Predicted) | Intermolecular N-H···N and potential N-H···Br hydrogen bonds, π-π stacking. | Potential for various ordered packing motifs, dependent on intermolecular forces. |
Future Perspectives and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-bromonaphthalen-1-amine and its derivatives, research is increasingly focused on moving away from harsh reagents and multi-step procedures toward more sustainable alternatives.
One promising approach is the adoption of "Grindstone Chemistry," a solvent-free method that relies on the mechanical grinding of solid reactants. This technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, which are structurally related to derivatives of this compound. ijcmas.com The reaction of a naphthol, an aldehyde, and an amine can be efficiently catalyzed by methane (B114726) sulfonic acid under these solventless conditions, offering high yields in short reaction times and with simple work-up procedures. ijcmas.com This methodology presents a significant opportunity for the greener synthesis of derivatives that could start from or be analogous to this compound.
Furthermore, the selective bromination of naphthalene (B1677914) precursors remains a key area of investigation. Traditional methods often involve stoichiometric amounts of bromine and chlorinated solvents. researchgate.netorgsyn.org Future research will likely focus on the use of solid acid catalysts, such as montmorillonite (B579905) clay, which has shown efficacy in the polybromination of naphthalene and could be adapted for regioselective synthesis. cardiff.ac.uk Additionally, photobromination presents another avenue for controlled and potentially more sustainable bromination reactions. researchgate.net The development of catalytic systems that can achieve selective C-H amination is also a highly sought-after goal, as it would provide a more direct and atom-economical route to arylamines like this compound. acs.org
The following table summarizes potential green chemistry approaches for the synthesis of this compound and its derivatives.
| Synthetic Approach | Description | Potential Advantages | Relevant Research |
| Grindstone Chemistry | Solvent-free synthesis via mechanical grinding of solid reactants. | Reduced solvent waste, energy efficiency, rapid reaction times, simple work-up. | Synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com |
| Solid Acid Catalysis | Use of reusable solid catalysts like clays (B1170129) for bromination reactions. | Catalyst reusability, potentially higher selectivity, reduced hazardous waste. | Polybromination of naphthalene over montmorillonite clay. cardiff.ac.uk |
| Photobromination | Utilization of light to initiate bromination reactions. | High selectivity, mild reaction conditions. | Selective synthesis of bromonaphthalene derivatives. researchgate.net |
| Direct C-H Amination | Catalytic insertion of an amino group into a C-H bond of the naphthalene ring. | High atom economy, reduced number of synthetic steps. | Complementary regioselectivity to traditional cross-coupling methods. acs.org |
Exploration of Biological and Pharmaceutical Relevance beyond Prohibited Scope
The naphthalene scaffold is a well-established pharmacophore present in numerous bioactive compounds. ekb.egmdpi.com While avoiding proscribed areas of study, research into the biological and pharmaceutical relevance of this compound derivatives continues to be a vibrant field. Its utility as a versatile building block allows for the synthesis of a wide array of molecules with potential therapeutic applications. enamine.netlookchem.comsciencedaily.com
Derivatives of this compound are being explored for their potential as:
Antimicrobial Agents: Naphthalene derivatives have shown promise as antibacterial and antifungal agents. The synthesis of novel thiazolidinone-containing 2-mercaptobenzimidazole (B194830) derivatives and 4-amino-3-hydroxynaphthalene-1-sulfonic acid derivatives has yielded compounds with significant antimicrobial activity. ekb.eg
Anticonvulsants: The search for new treatments for neurological disorders like epilepsy is ongoing. Researchers have designed and synthesized 2-acetylnaphthalene (B72118) derivatives and other naphthalene-based compounds that have demonstrated anticonvulsant properties in preclinical studies. ekb.eg
Anti-inflammatory Agents: Chronic inflammation is implicated in a wide range of diseases. 2-Phenylnaphthalene derivatives have been shown to inhibit the production of pro-inflammatory mediators in macrophage cells, suggesting their potential as anti-inflammatory drugs. ekb.eg
Anticancer Agents: The development of new anticancer drugs is a major focus of medicinal chemistry. Certain 1-(3,4,5-trimethoxyphenyl)naphtho[2,1-b]furan derivatives have exhibited significant cytotoxicity against cancer cell lines. ekb.eg
The amino and bromo functionalities on the this compound core provide reactive handles for a variety of chemical transformations, including the Betti reaction, which is used to synthesize novel β-naphthol derivatives with potential pesticidal properties. nih.gov This versatility allows for the creation of diverse chemical libraries for high-throughput screening and the discovery of new lead compounds.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.comnih.govscholar9.com These computational tools can analyze vast datasets to predict the properties of novel molecules, optimize synthetic pathways, and design new compounds with desired characteristics.
For this compound, AI and ML can be applied in several ways:
Predicting Bioactivity: ML models can be trained on existing data for naphthalene derivatives to predict the potential biological activity of new compounds derived from this compound. This can help to prioritize which molecules to synthesize and test, saving time and resources.
Optimizing Synthetic Reactions: Machine learning algorithms can be used to predict the outcomes of chemical reactions and identify the optimal conditions for the synthesis of this compound derivatives. chemrxiv.orgchemrxiv.org This can lead to higher yields, reduced side products, and more sustainable synthetic processes.
De Novo Molecular Design: Generative ML models can design entirely new molecules based on the this compound scaffold that are predicted to have specific desirable properties, such as high binding affinity to a biological target or specific electronic properties for materials applications. scholar9.com
The development of ML algorithms that can handle large volumes of data and predict unobservable reactions is a key area of research that will further enhance the power of these computational tools in molecular design. chemrxiv.orgchemrxiv.org
Development of Advanced Naphthalene-Based Functional Materials
Naphthalene-based compounds are of significant interest for applications in organic electronics due to their extended π-conjugated systems, which can facilitate charge transport. 2-Bromonaphthalene (B93597), a closely related compound to this compound, is used as an intermediate in the synthesis of molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com
The presence of both an amino group (electron-donating) and a bromine atom (electron-withdrawing and a site for further functionalization) on the this compound backbone makes it an attractive building block for creating "push-pull" architectures. These types of molecules, where electron-donating and electron-accepting groups are connected by a π-system, often exhibit interesting optical and electronic properties. nih.gov
Future research in this area could focus on:
Synthesis of Novel Organic Semiconductors: Utilizing this compound as a starting material for the synthesis of new organic semiconductors with tailored electronic properties. The amino group can be modified to tune the highest occupied molecular orbital (HOMO) energy level, while the bromine atom allows for the introduction of various functionalities through cross-coupling reactions to modulate the lowest unoccupied molecular orbital (LUMO) energy level and influence molecular packing.
Development of Fluorescent Probes: The push-pull nature of derivatives of this compound could be exploited to create solvatochromic dyes, where the color of the fluorescence changes with the polarity of the solvent. Such compounds have applications as sensors and probes for studying biological systems. nih.gov
Creation of Advanced Polymers: Incorporating the this compound unit into polymer chains could lead to new functional materials with applications in areas such as gas separation, sensing, and catalysis.
The table below outlines potential applications of this compound in the development of advanced materials.
| Material Type | Potential Application | Role of this compound | Relevant Research |
| Organic Semiconductors | OLEDs, OFETs, OPVs | Building block for creating molecules with tailored electronic properties. | Use of 2-bromonaphthalene in organic electronics. ossila.com |
| Fluorescent Probes | Biological imaging, chemical sensing | Precursor for push-pull dyes with solvatochromic properties. | Naphthalene-based push-pull dyes for labeling protein aggregates. nih.gov |
| Functional Polymers | Gas separation, sensing, catalysis | Monomer unit for creating polymers with specific functionalities. | General interest in naphthalene-based polymers for advanced applications. |
Mechanistic Studies of Complex Chemical Transformations Involving this compound
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For this compound, with its multiple reactive sites, mechanistic studies can provide valuable insights into its chemical behavior.
Future research in this area could involve:
Investigating the Regioselectivity of Reactions: Studying the factors that control the regioselectivity of electrophilic substitution and other reactions on the this compound ring system. This would involve a combination of experimental studies and computational modeling.
Elucidating the Mechanisms of Cross-Coupling Reactions: The bromine atom on this compound is a handle for various transition metal-catalyzed cross-coupling reactions. Detailed mechanistic studies of these reactions can help to improve catalyst design and reaction efficiency.
Understanding the Role of the Amino Group: The amino group can act as a directing group in electrophilic aromatic substitution and can also participate directly in reactions. Mechanistic studies can clarify its role in various chemical transformations. For example, studies on the addition of secondary amines to activated alkynes have explored different potential mechanisms, including concerted and stepwise pathways. koreascience.kr Similar investigations into the reactions of this compound would be highly informative.
Exploring Novel Reaction Pathways: Mechanistic understanding can lead to the discovery of entirely new reactions. For instance, detailed studies of the reaction of 2,3-dibromonaphthalene-1,4-dione with amines have revealed unexpected products, highlighting the complexity and potential for new discoveries in naphthalene chemistry. researchgate.net
By combining experimental techniques such as kinetics studies, isotopic labeling, and in-situ spectroscopy with computational methods like density functional theory (DFT), researchers can gain a comprehensive understanding of the complex chemical transformations involving this compound.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to identify intermediate stages.
- Adjust solvent polarity and temperature to suppress polybromination.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures).
Characterization should include -NMR, -NMR, and FTIR to confirm regiochemistry and purity .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) often arise from solvent effects, tautomerism, or impurities. Methodological steps to address these include:
- Cross-validation : Use complementary techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm molecular structure.
- Computational modeling : Employ density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
- Replication studies : Reproduce reported syntheses under identical conditions to verify consistency.
- Meta-analysis : Aggregate data from multiple sources (e.g., SciFinder, Reaxys) to identify consensus values .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?
Answer:
Critical techniques and their diagnostic markers:
- -NMR : Look for aromatic proton signals in the 6.8–8.2 ppm range. The amine proton () may appear as a broad singlet (~5 ppm) but is often absent due to exchange broadening.
- -NMR : Aromatic carbons adjacent to bromine exhibit deshielding (125–135 ppm).
- FTIR : N-H stretching (~3400 cm) and C-Br vibrations (~560 cm).
- Mass spectrometry : Molecular ion peak at 222.09 (for ) .
Advanced: What experimental designs are effective for studying the regioselectivity of electrophilic substitution in this compound?
Answer:
To probe regioselectivity:
- Electrophile screening : Test diverse electrophiles (e.g., nitration, sulfonation) to map reactive sites.
- Kinetic vs. thermodynamic control : Vary reaction temperatures and times, followed by product ratio analysis (HPLC or GC-MS).
- Computational insights : Use DFT to calculate activation energies for different substitution pathways.
- Isotopic labeling : Introduce or to track mechanistic pathways via NMR .
Basic: What are the recommended protocols for handling and storing this compound to ensure stability?
Answer:
- Handling : Use inert atmosphere (N/Ar) gloveboxes to prevent oxidation. Wear nitrile gloves and safety goggles.
- Storage : Keep in amber vials at –20°C under desiccant (silica gel) to minimize hydrolysis.
- Decomposition monitoring : Periodically check purity via melting point analysis or HPLC .
Advanced: How can computational chemistry predict the reactivity of this compound in catalytic cross-coupling reactions?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition (e.g., Suzuki-Miyaura coupling).
- Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories.
- Docking studies : Explore interactions with catalytic systems (e.g., Pd complexes) to optimize ligand design .
Basic: What impurities are commonly observed in this compound synthesis, and how are they removed?
Answer:
Common impurities :
- Debrominated byproducts (e.g., naphthalen-1-amine).
- Dimerization products from amine coupling.
Q. Purification methods :
- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar impurities.
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity.
- HPLC : Reverse-phase C18 columns for final polishing .
Advanced: How can systematic reviews of this compound literature accelerate the development of novel analogs?
Answer:
- Database mining : Use SciFinder or Web of Science to compile structure-activity relationships (SARs) for brominated aromatics.
- Cluster analysis : Group derivatives by substituent patterns to identify unexplored regions of chemical space.
- Retrosynthetic planning : Leverage reported synthetic pathways to design multi-step routes for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
